N'-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide
Description
N'-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide, commonly known as Ilomastat (GM6001), is a hydroxamic acid-based broad-spectrum matrix metalloproteinase (MMP) inhibitor. Its chemical formula is C₂₀H₂₈N₄O₄, with a molecular weight of 388.46 g/mol and CAS number 142880-36-2 . The compound features an indole moiety, a methylamino group, and a hydroxamic acid zinc-binding group, which collectively enable potent inhibition of MMPs by chelating the catalytic zinc ion in their active sites . Ilomastat demonstrates activity against MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-12, MMP-14, and MMP-26, with IC₅₀ values ranging from 0.1 to 0.5 nM (Ki) . Its applications include in vitro studies of collagen degradation and in vivo models of corneal ulcer prevention and arterial restenosis .
Properties
IUPAC Name |
N'-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITYDPDXAAFEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Indole Core
Method:
The indole nucleus is typically synthesized via the Fischer indole synthesis or Bartoli indole synthesis , depending on the availability of starting materials.
- Fischer indole synthesis involves phenylhydrazine derivatives reacting with aldehydes or ketones under acidic conditions at elevated temperatures (~150°C).
- Bartoli synthesis uses ortho-aminophenyl derivatives with electrophiles, often under reductive conditions.
- 3-(1H-Indol-3-yl) derivatives obtained via cyclization of suitable hydrazones or ortho-aminophenyl compounds.
Introduction of the Methylamino Group
- Nucleophilic substitution or reductive amination techniques are employed to introduce the methylamino group at the appropriate position on the indole ring or its side chain.
- Use of methylamine or methylamine derivatives under conditions favoring selective substitution, possibly facilitated by activating groups or protecting groups.
Formation of the Oxopropan-2-yl Linkage
- The oxopropan-2-yl moiety is introduced via acylation of amino groups with suitable acyl chlorides or anhydrides, followed by oxidation to the corresponding ketone.
- Acylation typically occurs in the presence of base (e.g., triethylamine) or catalysts, at low temperatures to control selectivity.
Hydroxylation of the Nitrogen
- Hydroxylation at the nitrogen atom is achieved through oxidation reactions, possibly using oxidizing agents such as hydrogen peroxide or peracids, under controlled conditions to prevent overoxidation.
- Mild oxidizing conditions, often in the presence of catalysts or under buffered environments to ensure selective hydroxylation.
Coupling to the Butanediamide Backbone
- The final step involves amide bond formation between the indole derivative and the butanediamide backbone, employing peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Typically performed in solvents like DMF or DMSO, at room temperature, with the presence of catalytic amounts of base or coupling additives.
Representative Reaction Scheme
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Indole core synthesis | Phenylhydrazine, aldehyde | Acidic, elevated temperature | Indole formation |
| 2 | Methylamino substitution | Methylamine | Reflux, polar solvent | Amino group introduction |
| 3 | Acylation | Acyl chloride | Base, low temperature | Linkage formation |
| 4 | Oxidation | Hydrogen peroxide, peracids | Mild, buffered | Hydroxylation |
| 5 | Amide coupling | EDC/DCC | Room temperature | Final linkage to diamide |
Data Tables Summarizing Key Parameters
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Phenylhydrazine + aldehyde | Ethanol | Reflux | ~70-80% | Cyclization to indole |
| 2 | Methylamine | Methanol | Reflux | ~60-70% | Selective substitution |
| 3 | Acyl chloride | Dichloromethane | 0°C to room temp | ~65% | Controlled acylation |
| 4 | Hydrogen peroxide | Acetic acid buffer | Room temp | ~50-60% | Mild hydroxylation |
| 5 | EDC | DMF | Room temp | 70-80% | Amide bond formation |
Notes on Purification and Characterization
- Purification: Chromatography (silica gel, HPLC) is employed after each step to isolate intermediates.
- Characterization: NMR, MS, IR, and elemental analysis confirm structure and purity at each stage.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
N’-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the hydroxy and amide groups can participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Ilomastat belongs to a class of hydroxamic acid derivatives designed to target MMPs. Below is a comparative analysis with structurally and functionally related compounds:

*Calculated based on formula.
Key Observations :
Structural Variations: Ilomastat’s indole group distinguishes it from phenyl-substituted analogues (e.g., the compound in ), which may reduce binding affinity to MMPs requiring indole-specific interactions . MMpI199701 and MMpI199759 incorporate sulfonyl groups, narrowing their selectivity to MMP-3 .
Potency and Selectivity :
- Ilomastat’s broad-spectrum activity (9 MMPs) contrasts with narrower inhibitors like MMpI199701 (MMP-3 only) .
- The absence of IC₅₀ data for MMpI199832 limits direct potency comparisons, but its structural similarity suggests comparable MMP-1/-2/-3/-9/-14 inhibition .
Solubility and Pharmacokinetics: Ilomastat’s poor aqueous solubility (<1 mg/ml) may limit systemic use, necessitating DMSO or ethanol for in vitro studies . Structural modifications in analogues (e.g., MMpI199832’s dihydroxy groups) could enhance hydrophilicity, though data are lacking .
Comparison with Marimastat
Marimastat (CAS 154039-60-8), another hydroxamate MMP inhibitor, shares functional similarities but differs structurally:
- Structure : Contains a 3,3-dimethyl-1-oxobutan-2-yl group and dihydroxy substituents .
- Applications : Clinically studied in cancer trials, suggesting better systemic bioavailability than Ilomastat .
Hydroxamic Acid Derivatives with Indole Moieties
Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide () highlight the role of indole in binding affinity.
Biological Activity
N'-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological activity, including synthesis methodologies, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of the indole moiety and subsequent modifications to introduce the hydroxyl and amine functionalities. Detailed characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Table 1: Synthesis Pathway Summary
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Indole derivative, methylamine | Formation of indole-amino intermediate |
| 2 | Hydroxylation | Hydroxylating agent | Introduction of hydroxyl group |
| 3 | Amidation | Butanediamine derivative | Final product formation |
Anticancer Properties
Recent studies have evaluated the anticancer potential of compounds similar to this compound. For instance, related indole derivatives have shown significant antiproliferative effects against various cancer cell lines.
Mechanism of Action:
- Induction of Apoptosis: These compounds often induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest: Many derivatives cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 0.52 |
| Compound B | MCF-7 | 0.34 |
| Compound C | HT-29 | 0.86 |
Antimicrobial Activity
Compounds similar to this compound have also been tested for antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action:
- Inhibition of Bacterial Growth: The compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several indole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain compounds exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics.
Table 3: Antimicrobial Activity Summary
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | Staphylococcus aureus | 12.5 |
| Compound E | Escherichia coli | 25 |
Q & A
Q. What are the primary enzymatic targets of N'-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide, and how are its inhibitory activities assessed in vitro?
- Answer : The compound is a broad-spectrum matrix metalloproteinase (MMP) inhibitor, targeting MMP-1, MMP-2, MMP-3, MMP-9, and MMP-14 based on protein binding assays . In vitro inhibitory activity is typically assessed using fluorogenic peptide substrates (e.g., MCA-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMP-2/9) in enzymatic assays. Activity is quantified via fluorescence measurements at excitation/emission wavelengths of 328/393 nm, with IC₅₀ values calculated using dose-response curves. Competitive inhibition kinetics are validated via Lineweaver-Burk plots .
Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify stereochemistry and functional groups, particularly the indole, hydroxamate, and methylpropyl moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). Purity (>95%) is assessed via reverse-phase HPLC with UV detection at 254 nm. Crystallographic data (if available) resolve absolute configuration, though this may require X-ray diffraction studies .
Advanced Questions
Q. How can researchers address the compound’s broad-spectrum MMP inhibition when designing studies requiring target selectivity?
- Answer : To isolate specific MMP effects:
- Use MMP-isozyme-specific inhibitors (e.g., MMP-2/9 inhibitor SB-3CT) in combination to block off-target activity.
- Employ gene-edited cell lines (e.g., CRISPR/Cas9 MMP-knockouts) to eliminate confounding MMP expression.
- Conduct structural-activity relationship (SAR) studies by modifying the hydroxamate group or indole substituents to enhance selectivity. Evidence from MMP binding assays () and prodrug activation studies () supports this approach .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values across studies?
- Answer : Discrepancies in IC₅₀ (e.g., 5.0 µM vs. 0.3 µM for related compounds) may arise from:
- Assay conditions : Variations in substrate concentration, pH, or cofactors (e.g., Zn²⁺ for MMP activation). Standardize protocols using recombinant enzymes under kinetic-controlled conditions.
- Cellular context : Use isogenic cell models (e.g., U87-MG glioma cells with/without MMP overexpression) to contextualize cytotoxicity data, as seen in .
- Pharmacokinetic factors : Assess intracellular drug activation (e.g., prodrug conversion) via LC-MS/MS to correlate extracellular IC₅₀ with bioactive concentrations.
Methodological Recommendations
- In vivo models : Use orthotopic xenografts (e.g., MMP-expressing gliomas) to evaluate pharmacokinetics. Monitor MMP activity via near-infrared fluorescent probes (e.g., MMPSense™) and plasma half-life using LC-MS/MS .
- Data validation : Cross-validate MMP inhibition using zymography (gelatin/casein gels) and ELISA for tissue inhibitor of metalloproteinases (TIMP) interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
